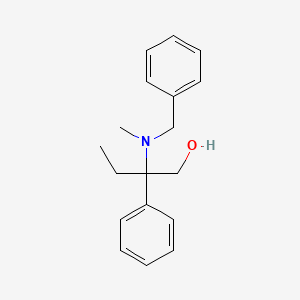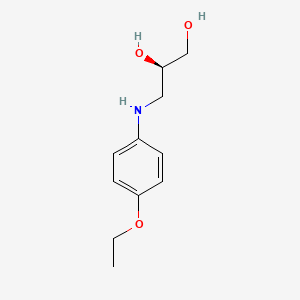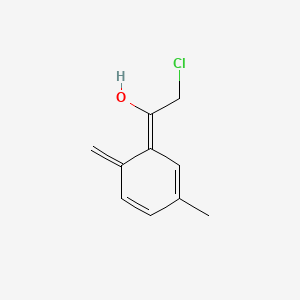
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is an intermediate in the preparation of Trimebutine metabolites . It has a molecular weight of 269.38 and a molecular formula of C18H23NO .
Molecular Structure Analysis
The molecular structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is represented by the formula C18H23NO . The compound’s structure includes a benzyl group, a methyl group, an amino group, and a phenylbutanol group .Applications De Recherche Scientifique
Quantum Computational and Spectroscopic Studies
Research by Raajaraman, Sheela, and Muthu (2019) focused on derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid (2APBA), and their analysis through density functional theory (DFT) calculations and spectroscopic studies. The study highlighted the nonlinear optical (NLO) properties and molecular docking potential of these compounds, suggesting their applicability in material science and drug discovery. The molecular electrostatic potential (MEP) analysis indicated the bio-active areas of the molecules, which could be relevant for identifying drug interaction sites (Raajaraman, Sheela, & Muthu, 2019).
Antimycobacterial Activities
A study by Moreth et al. (2014) synthesized hydroxyethylsulfonamides and amino-phenylbutane derivatives, demonstrating their activity against Mycobacterium tuberculosis. This research indicates the potential use of similar compounds in developing antimycobacterial agents. The study emphasized the importance of a free amino group and the sulfonamide moiety for biological activity, which could be a consideration for the compound (Moreth et al., 2014).
Chiral Separation Technologies
Shi, Liu, and Bian (2016) investigated the enantioseparation of 2-phenylcarboxylic acid esters, which are structurally related to the compound of interest. The research utilized chiral stationary phases in capillary gas chromatography, showcasing the importance of such compounds in analytical chemistry, particularly in the separation of enantiomers (Shi, Liu, & Bian, 2016).
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKSRCCDDRZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)


![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)